
1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly important due to its stability and ability to participate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine can be synthesized using “Click” chemistry, which involves the reaction of azides with alkynes in the presence of a copper catalyst. This method is highly efficient and provides high yields of the desired product . Another method involves the use of Suzuki–Miyaura cross-coupling reaction in aqueous medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of aqueous medium and copper catalysts makes the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole oxides, while reduction can produce triazole amines .
Scientific Research Applications
1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrase-II by binding to its active site. This binding disrupts the enzyme’s function, leading to its inhibition .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,3-triazole: Similar in structure but lacks the ethan-1-amine group.
2-Phenyl-2H-1,2,3-triazole: Another similar compound with slight structural differences.
Uniqueness
1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit various biological activities. Its ability to inhibit carbonic anhydrase-II sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-phenyl-2-(triazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H12N4/c11-10(8-14-12-6-7-13-14)9-4-2-1-3-5-9/h1-7,10H,8,11H2 |
InChI Key |
CGCWCRNBCRTHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



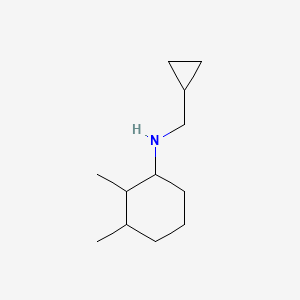
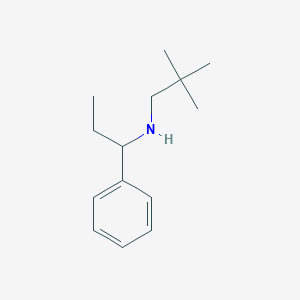
![4-[(1-Cyclohexylethyl)amino]pentan-1-ol](/img/structure/B13269279.png)
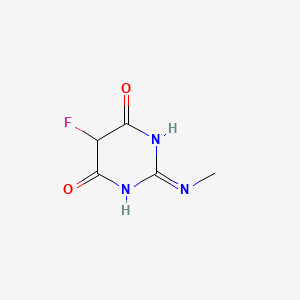
![3-[(3-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13269294.png)
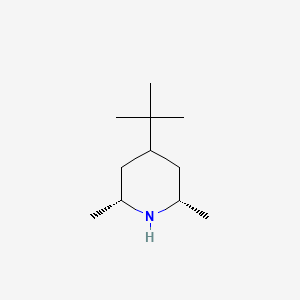
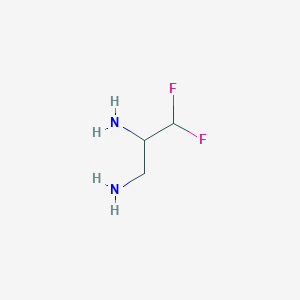
![N-[2-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B13269313.png)
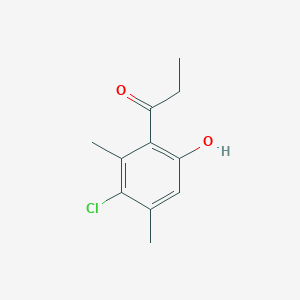
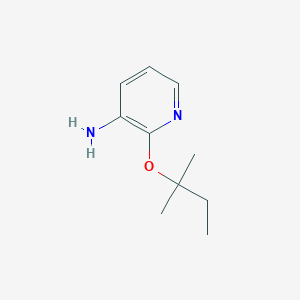
![tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate](/img/structure/B13269324.png)
![1-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13269327.png)

